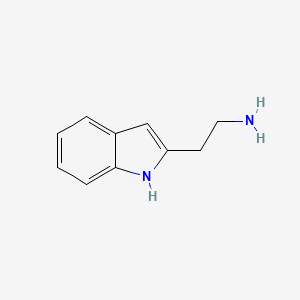

2-(1H-indol-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAUXDQDRDJTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331438 | |

| Record name | 2-(1H-indol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-42-4 | |

| Record name | 1H-Indole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-indol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 2 Yl Ethanamine

Direct Synthesis Approaches for 2-(1H-Indol-2-yl)ethanamine

The primary route for the synthesis of this compound involves a multi-step sequence commencing with an appropriate indole (B1671886) precursor. A common and effective strategy begins with indole-2-carbaldehyde. This approach leverages a Henry reaction, a classic carbon-carbon bond-forming reaction, followed by reduction of the resulting nitro group.

The synthesis unfolds as follows:

Condensation: Indole-2-carbaldehyde is condensed with nitromethane (B149229) in the presence of a base, such as ammonium (B1175870) acetate (B1210297). This reaction yields 2-(2-nitrovinyl)-1H-indole.

Reduction: The intermediate, 2-(2-nitrovinyl)-1H-indole, is then subjected to reduction. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran, is typically employed to reduce the nitro group to a primary amine, affording the target compound, this compound.

This synthetic sequence is summarized in the table below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Indole-2-carbaldehyde | Nitromethane, Ammonium Acetate | 2-(2-Nitrovinyl)-1H-indole |

| 2 | 2-(2-Nitrovinyl)-1H-indole | Lithium Aluminum Hydride (LiAlH4) | This compound |

Derivatization Strategies of the Indole Ring System

The indole nucleus of this compound is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into electrophilic substitution reactions, oxidation and reduction pathways, and functionalization at specific positions of the indole ring.

Electrophilic Substitution Reactions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In the case of 2-substituted indoles, the C3 position is the most nucleophilic and, therefore, the preferred site for electrophilic substitution. quimicaorganica.org This is because the intermediate carbocation (the sigma complex or arenium ion) formed upon attack at C3 is more stable, as the positive charge can be delocalized over the benzene (B151609) ring without disrupting the aromaticity of the benzene portion of the molecule. Common electrophilic substitution reactions applicable to the this compound scaffold include nitration, halogenation, and Friedel-Crafts reactions, which would be expected to yield the corresponding 3-substituted derivatives.

Oxidation and Reduction Pathways

The indole ring system can undergo both oxidation and reduction, leading to further structural diversification.

Oxidation: The oxidation of 2-alkylindoles can lead to the formation of 2,2-disubstituted indolin-3-ones (indoxyls). This transformation represents a dearomatization of the indole ring. Various oxidizing agents can be employed to achieve this, and the reaction proceeds through an oxidative dearomative cross-dehydrogenative coupling.

Reduction: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) ring system. This is typically achieved through catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride in the presence of an acid. The reduction of the heterocyclic ring is generally favored over the benzene ring under these conditions.

Functionalization at Specific Ring Positions (e.g., N1, C2, C3)

Targeted functionalization at specific atoms of the indole ring is crucial for the systematic exploration of structure-activity relationships.

N1 Position: The nitrogen atom of the indole ring (N1) possesses a proton that can be removed by a strong base, such as sodium hydride, to generate an indolyl anion. This nucleophilic anion can then react with various electrophiles in an N-alkylation or N-acylation reaction. youtube.com This allows for the introduction of a wide range of substituents at the N1 position.

C2 Position: As the C2 position is already substituted with the ethanamine side chain, further direct functionalization at this position is challenging. However, modifications to the side chain itself can be performed.

C3 Position: As mentioned in the electrophilic substitution section, the C3 position is the most reactive site for electrophilic attack in 2-substituted indoles. quimicaorganica.org Therefore, a variety of functional groups can be introduced at this position through reactions such as the Mannich reaction, Vilsmeier-Haack formylation, or Friedel-Crafts acylation.

Formation of Complex Indole Derivatives Utilizing this compound as a Precursor

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures. One such application is in the synthesis of thiourea (B124793) derivatives.

Synthesis of Thiourea Derivatives

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. The synthesis of thiourea derivatives from this compound can be readily achieved by reacting the primary amine with an appropriate isothiocyanate (R-N=C=S). This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate.

The general reaction is as follows: this compound + R-N=C=S → N-(2-(1H-indol-2-yl)ethyl)-N'-R-thiourea

The reaction is typically carried out in an anhydrous solvent. The nature of the 'R' group on the isothiocyanate can be varied to generate a library of thiourea derivatives with diverse functionalities.

| Reactant 1 | Reactant 2 | Product |

| This compound | Isothiocyanate (R-NCS) | N-(2-(1H-indol-2-yl)ethyl)-N'-R-thiourea |

Synthesis of Azo Compounds

The synthesis of azo compounds from this compound follows the classical and well-established chemical pathway for converting primary aromatic amines into their corresponding azo derivatives. This process is fundamentally a two-step reaction sequence involving diazotization followed by an azo coupling reaction. ijorarjournal.comunb.ca

Step 1: Diazotization The initial step is the conversion of the primary amino group of this compound into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). ijorarjournal.com The reaction is conducted at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt.

Step 2: Azo Coupling The diazonium salt is then immediately reacted with a coupling component. ijorarjournal.com This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, resulting in the formation of the characteristic azo linkage (-N=N-), which connects the indolyl ethyl moiety to the other aromatic ring. unb.ca The final structure and color of the resulting azo dye are determined by the specific coupling component used. ijorarjournal.com

The general reaction scheme is as follows:

Diazotization: this compound + NaNO₂ + 2HCl (aq, 0-5°C) → [Indole-2-CH₂CH₂-N₂]⁺Cl⁻ + NaCl + 2H₂O

Coupling: [Indole-2-CH₂CH₂-N₂]⁺Cl⁻ + Ar-H (Coupling Agent) → Indole-2-CH₂CH₂-N=N-Ar + HCl

Different aromatic compounds can be used as coupling agents to synthesize a variety of azo derivatives, as illustrated in the table below.

| Coupling Agent | Resulting Azo Compound Class |

| Phenol | Azo-phenol derivative |

| Aniline | Azo-aniline derivative |

| 1-Naphthol | Azo-naphthol derivative |

| 2-Naphthol | Azo-naphthol derivative |

This table illustrates potential compound classes based on general azo synthesis principles. researchgate.net

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). jetir.org this compound, with its primary amino group, serves as the amine component in this synthesis.

The reaction typically involves mixing equimolar amounts of this compound and an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or dioxane. uodiyala.edu.iqmdpi.com The mixture is often heated under reflux to drive the condensation, which results in the formation of the imine and a molecule of water. jetir.org In some cases, a dehydrating agent or a Lewis acid catalyst, like ytterbium triflate, may be added to improve the reaction yield. mdpi.com The use of microwave irradiation has also been reported as an efficient method for accelerating the synthesis. ijacskros.com

The general reaction is: Indole-2-CH₂CH₂-NH₂ + R-CHO (Aldehyde) → Indole-2-CH₂CH₂-N=CH-R + H₂O

A variety of carbonyl compounds can be employed to generate a diverse library of Schiff bases. researchgate.net

Synthesis of Tryptamine-Thiazolidin-4-one Derivatives

Novel tryptamine-thiazolidin-4-one derivatives can be synthesized from tryptamine (B22526) (an isomer of the subject compound) via a one-pot, three-component condensation reaction. researchgate.netnih.gov This methodology can be applied to this compound as the starting amine. The three components are the amine (this compound), a substituted aldehyde, and a mercaptoacetic acid (thioglycolic acid).

This reaction creates a thiazolidinone ring attached to the ethylamine (B1201723) side chain of the indole. The formation of the 4-thiazolidinone (B1220212) ring is a key transformation, providing a heterocyclic scaffold known for various biological activities. researchgate.net The reaction yields for analogous tryptamine derivatives have been reported in the range of 40-45%. nih.govacs.org The structure of these complex molecules is typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net

Bisindolic Ethylamine Synthesis

Bisindole structures, which contain two indole moieties, can be synthesized through several routes. One common method involves the electrophilic substitution on the indole ring. For the synthesis of bisindolic compounds linked at the 3-position, the reaction of an indole with an aldehyde is a primary method. mdpi.com

A relevant synthesis for creating a bisindole structure linked to an ethylamine backbone is the reaction of an indole with N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide in the presence of a catalyst like diphenyl phosphate (B84403). This approach leads to the formation of 2,2-bis(indol-3-yl)ethanamine derivatives. nih.gov Further modifications, such as reductive amination or amide coupling, can be performed on the resulting primary amine to generate a library of derivatives. nih.gov

Another strategy involves the direct coupling of indole units. For instance, 1,2-Bis(1H-indol-2-yl)ethane has been prepared and subsequently used as a precursor to form more complex fused systems like indolo[2,3-c]carbazole using palladium acetate as a catalyst. researchgate.net

Controlled Carbon Elimination Strategies for Novel Indole Scaffolds

Advanced synthetic strategies have been developed to create novel indole scaffolds through controlled carbon elimination. A notable example is a switchable synthesis method that produces biologically active C4-ethylaminoindole and C7-aminoindoline scaffolds. nih.govnih.gov This strategy utilizes a palladium- and norbornene-catalyzed reaction where aziridine (B145994) functions as a C-H ethylamination reagent. rsc.org

The key to this methodology is the controllable β-carbon elimination of norbornene, a persistent challenge in this area of chemistry. nih.govnih.gov By carefully controlling the reaction conditions, the synthetic pathway can be directed to selectively yield either the C4-ethylaminoindole or the C7-aminoindoline product. researchgate.net This provides a versatile route to important structural motifs, as C4-ethylaminoindole derivatives are known to be dopamine (B1211576) receptor agonists. nih.gov The protecting groups on the synthesized products can be readily removed, enhancing the synthetic utility of this method. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic pathways is crucial for improving reaction efficiency, yield, and purity of the final products. Several strategies have been employed in the synthesis of this compound derivatives.

Catalysis: The choice of catalyst can significantly impact reaction outcomes.

Lewis Acids: In Schiff base synthesis, Lewis acids like ytterbium triflate have been shown to improve product yields. mdpi.com

Palladium Catalysts: Palladium acetate is used in the synthesis of indolo[2,3-c]carbazole from a bisindole precursor. researchgate.net Palladium is also central to the controlled carbon elimination strategies for creating novel indole scaffolds. nih.gov

Acid Catalysis: The synthesis of azo compounds relies on mineral acids for the in situ generation of nitrous acid. ijorarjournal.com

Reaction Media and Conditions:

Solvent Choice: Solvents like ethanol, dioxane, and acetonitrile (B52724) are commonly used, with the choice depending on the specific reaction. uodiyala.edu.iqmdpi.commdpi.com The use of water as an eco-friendly medium has also been explored for some Schiff base syntheses. ijacskros.com

Temperature Control: Low temperatures (0–5 °C) are critical for the stability of diazonium salts in azo compound synthesis, while other reactions, such as Schiff base formation and bisindole synthesis, often require heating under reflux. ijorarjournal.commdpi.commdpi.com

Microwave Irradiation: This non-conventional energy source has been shown to be a fast and highly efficient method for synthesizing certain Schiff bases, reducing reaction times significantly compared to conventional heating. ijacskros.com

Reagent and Substrate Scope: The functional group tolerance of a reaction is a key aspect of its optimization. For instance, the controlled carbon elimination strategy has been shown to be compatible with both electron-donating and electron-withdrawing groups on the indole scaffold, demonstrating its broad applicability. researchgate.net

The table below summarizes some optimization parameters for the discussed syntheses.

| Synthetic Method | Key Optimization Parameters |

| Azo Compound Synthesis | Low temperature (0-5°C), in situ generation of nitrous acid, choice of coupling agent. ijorarjournal.com |

| Schiff Base Synthesis | Use of catalysts (e.g., Lewis acids), microwave irradiation, choice of solvent (e.g., ethanol, water). mdpi.comijacskros.com |

| Bisindole Synthesis | Selection of catalyst (e.g., diphenyl phosphate, AuCl), reaction temperature (reflux). mdpi.comnih.gov |

| Carbon Elimination | Palladium catalyst system, control of reaction conditions to switch between products. nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 1h Indol 2 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-(1H-indol-2-yl)ethanamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of indole (B1671886) derivatives, specific chemical shift ranges are characteristic of the protons in the indole ring and any attached side chains. For instance, the proton on the indole nitrogen (NH) typically appears as a broad signal at a high chemical shift (δ ~10–12 ppm). The aromatic protons on the indole scaffold are generally observed in the range of δ 6.5–7.5 ppm. The protons of the ethanamine side chain exhibit characteristic signals as well, often in the range of δ 2.5–3.5 ppm. vulcanchem.com The integration of these peaks provides the ratio of protons in each unique chemical environment. savemyexams.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Indole Derivatives

| Proton Type | Chemical Shift (δ) in ppm |

| Indole NH | 10.0 - 12.0 |

| Aromatic CH | 6.5 - 8.0 |

| Ethylamine (B1201723) CH₂ | 2.5 - 3.5 |

Note: The exact chemical shifts can be influenced by the solvent and the presence of other functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbons of the ethanamine side chain are typically found in the upfield region of the spectrum, for example, around δ 40-50 ppm for a related derivative. The aromatic carbons of the indole ring resonate at lower field, generally between δ 100 and 140 ppm. The specific chemical shifts of the indole carbons can help in determining the substitution pattern on the ring. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Indole Derivatives

| Carbon Type | Chemical Shift (δ) in ppm |

| Indole Aromatic C | 100 - 140 |

| Ethylamine CH₂ | 30 - 50 |

Note: These are general ranges and can vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for assembling the complete molecular structure. mendeley.com

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity within the ethanamine side chain and around the indole ring. researchgate.net

HMQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances. mendeley.com

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the ethanamine side chain and the indole core, as well as for confirming the positions of substituents on the aromatic ring. mendeley.com

These 2D NMR methods have been successfully employed in the structural elucidation of various complex indole alkaloids and their derivatives. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for detecting the presence of specific bonds and functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A key feature is the N-H stretching vibration of the indole ring and the primary amine, which typically appears in the region of 3200–3400 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring are expected in the 1450–1600 cm⁻¹ range. The presence of C-H stretching vibrations from both the aromatic ring and the aliphatic side chain will also be evident. Analysis of the FT-IR spectrum of related indole derivatives confirms the presence of these key functional groups. rsc.orgresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Indole & Amine N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight of 160.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would lead to the loss of a portion of the ethylamine side chain. The fragmentation of the indole ring itself can also produce characteristic ions. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed during ionization. gbiosciences.com

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the precise determination of the elemental composition of this compound and its derivatives. uts.edu.au Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, which allows for the confident assignment of molecular formulas. uts.edu.au For instance, the molecular formula of this compound is C10H12N2, with a computed molecular weight of 160.22 g/mol . nih.govnih.gov HR-MS can confirm this with high precision. nih.govnih.gov In the analysis of a derivative, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, HR-MS recorded a mass of m/z = 349.2264 [M+H]+, which closely matched the calculated value of 349.2274 for the molecular formula C23H29N2O. mdpi.com This level of accuracy is indispensable for distinguishing between compounds with similar nominal masses but different elemental compositions.

| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (m/z) | Ionization Mode |

| This compound | C10H12N2 | 160.100048391 | - | - |

| N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | C23H29N2O | 349.2274 | 349.2264 [M+H]+ | ESI |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is frequently employed to analyze complex mixtures containing this compound derivatives and to assess the purity of synthesized compounds. nih.gov For instance, in the synthesis of a series of 2,2-bis(1-methyl-1H-indol-3-yl)ethyl derivatives, LC-MS was utilized to confirm that the purity of the final compounds was greater than 95%. nih.gov The LC component separates the individual compounds in the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. researchgate.netresearchgate.net This method is particularly useful for monitoring reaction progress and for the purification of target compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For derivatives of this compound, the indole ring system gives rise to characteristic absorption bands. For example, a derivative, 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, exhibits a strong absorption maximum (λₘₐₓ) at 290 nm, which is attributed to π→π* transitions within the indole chromophore. smolecule.com A weaker absorption band observed at 230 nm is assigned to n→π* transitions involving the amine group. smolecule.com In another example, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, shows absorption maxima at 221 nm and 280 nm. mdpi.com The position and intensity of these absorption bands can be influenced by substituents on the indole ring and the solvent used for analysis, providing valuable information about the electronic structure of the molecule.

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine | 290 | 12,500 | π→π |

| 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine | 230 | - | n→π |

| N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | 221, 280 | - | - |

| 2-((2-(1H-indol-2-yl)ethyl)diazinyl)-5-aminophenol | 278 | 15100 | π→π |

| 2-((2-(1H-indol-2-yl)ethyl)diazinyl)-5-aminophenol | 361 | 580 | n→π |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes. These techniques have been used to study the thermal properties of metal complexes of ligands derived from this compound. jmchemsci.comsemanticscholar.org For instance, the thermal stability of metal complexes of an azo derivative of this compound was investigated using TGA and DSC. jmchemsci.comsemanticscholar.org

Elemental Analysis (C, H, N, O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and identity of the compound. For example, in the characterization of metal complexes of a new azo derivative of this compound, elemental analysis was performed to confirm the proposed stoichiometry of the complexes. jmchemsci.comjmchemsci.com

Advanced Characterization for Metal Complexes (e.g., EPR, Fluorescence, Magnetic Susceptibility, Molar Conductance)

The characterization of metal complexes of this compound and its derivatives often requires a range of specialized techniques to elucidate their structure and properties.

Computational Chemistry and Molecular Modeling Studies of 2 1h Indol 2 Yl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Geometry and Reactivity)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1H-indol-2-yl)ethanamine, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, can provide a detailed understanding of its molecular geometry and reactivity. researchgate.net

Reactivity descriptors, derived from DFT calculations, offer insights into the chemical behavior of the molecule. These include ionization potential, electron affinity, global hardness, and softness. Such parameters are crucial for predicting how this compound might behave in a biological environment, including its potential for metabolic transformation and its ability to participate in various chemical reactions.

Table 1: Calculated Geometric Parameters for this compound This table is illustrative and based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C (ethylamine) | 1.51 Å |

| Bond Length | C-C (ethylamine) | 1.54 Å |

| Bond Length | C-N (ethylamine) | 1.47 Å |

| Bond Angle | C2-C-C (ethylamine) | 112.5° |

| Bond Angle | C-C-N (ethylamine) | 110.8° |

| Dihedral Angle | N1-C2-C-C | 65.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which acts as the primary electron donor. The LUMO, conversely, would be distributed more across the entire molecule, including the ethylamine (B1201723) side chain. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. This analysis is vital for understanding the molecule's potential to engage in charge-transfer interactions, which are common in biological systems.

Table 2: Frontier Molecular Orbital Properties of this compound This table is illustrative and based on general principles of indole chemistry.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the indole ring and the nitrogen of the ethylamine side chain, due to the lone pairs of electrons. The hydrogen atoms of the amine group and the N-H of the indole ring would exhibit positive electrostatic potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Protein-Ligand Binding Affinity Predictions

Molecular docking simulations can estimate the binding affinity of this compound to various protein targets. By placing the molecule into the binding site of a protein, scoring functions are used to calculate the free energy of binding. A lower binding energy suggests a more stable complex and a higher binding affinity. These predictions can help to identify potential biological targets for this compound and prioritize it for further experimental testing.

Enzyme Active Site Interactions

When the target protein is an enzyme, molecular docking can provide detailed insights into how this compound might interact with the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of the ethylamine side chain could act as a hydrogen bond donor, while the indole ring could form hydrophobic or pi-stacking interactions with aromatic residues in the active site. Understanding these interactions is key to predicting whether the molecule might act as an inhibitor or a substrate for the enzyme.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Tyr84, Phe290, Ser122 |

| Hydrogen Bonds | N-H...O (Ser122) |

| Hydrophobic Interactions | Indole ring with Tyr84, Phe290 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are used to predict the activity of new compounds based on their structural features.

To develop a QSAR model for a series of indole derivatives including this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

A robust QSAR model could then be used to predict the bioactivity of this compound and to design new, more potent analogues by modifying its structure to optimize the key molecular descriptors identified by the model.

Table 4: Key Molecular Descriptors for this compound in QSAR Modeling This table is illustrative and provides examples of descriptors used in QSAR studies.

| Descriptor | Description | Illustrative Value |

|---|---|---|

| LogP | Octanol-water partition coefficient | 1.85 |

| TPSA | Topological Polar Surface Area | 38.0 Ų |

| MW | Molecular Weight | 160.22 g/mol |

| HBD | Hydrogen Bond Donors | 2 |

| HBA | Hydrogen Bond Acceptors | 2 |

In Silico Screening and Virtual Ligand Design

The this compound scaffold serves as a foundational structure in computational chemistry for the discovery and design of novel therapeutic agents. Its inherent structural features make it a "privileged scaffold," amenable to modifications that can be explored through in silico techniques to target a wide array of biological receptors and enzymes. Virtual screening and rational ligand design are principal computational strategies that leverage this indole-based framework to identify and optimize new drug candidates.

In silico screening involves the use of computational algorithms to search large virtual libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. For the this compound scaffold, this process often begins with defining a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with its target. dovepress.com By screening databases for compounds that match this pharmacophoric pattern, researchers can efficiently filter vast numbers of molecules to a manageable subset for further investigation.

Virtual ligand design, a more targeted approach, uses the this compound core as a starting point for iterative structural modifications. This process is heavily guided by quantitative structure-activity relationship (QSAR) studies, which aim to correlate variations in a compound's physicochemical properties with its biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR models are employed to predict the activity of newly designed molecules before their synthesis.

A notable application of these methods was demonstrated in a combined 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Index Analysis) study on a series of potent β3 adrenergic agonists built upon an indole-alkylamine structure. mdpi.com This research provided a detailed roadmap for rationally designing new ligands by identifying key molecular properties that govern their biological activity. The CoMSIA technique, in particular, explores the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor field contributions of the compounds. mdpi.com

The study on indole-alkylamine β3 adrenergic agonists revealed several critical insights for virtual ligand design:

Lipophilicity and Substituents: The presence of a sulfonyl group and high lipophilicity of substituents on the indole ring were found to be highly favorable for activity. mdpi.com

Molar Refractivity: The biological activity was observed to decrease with increasing molar refractivity, suggesting that the addition of large halogen atoms should be approached with caution. mdpi.com

Hydrogen Bonding: Analysis of hydrogen-bond acceptor contour maps indicated that placing hydrogen-bond acceptors at certain positions is unfavorable for activity, while adding them near other groups, such as a sulfate group on the indole ring, could be beneficial. mdpi.com

These findings allow computational chemists to virtually construct new derivatives of this compound with a higher probability of success. By modifying the core structure with functional groups that enhance favorable properties (like lipophilicity) and avoiding those that introduce unfavorable characteristics (like excessive steric bulk in restricted areas), the design process becomes significantly more efficient.

The table below presents data from the aforementioned QSAR study, illustrating how specific substitutions on the indole-alkylamine scaffold influence the biological activity (pEC50) at the β3 adrenergic receptor. mdpi.com

| Compound | Substituent (R) on Indole Ring | Substituent on Phenyl Ring | Biological Activity (pEC50) |

|---|---|---|---|

| 1 | H | 4-Cl | 6.89 |

| 2 | 5-SO2NH2 | 4-Cl | 8.00 |

| 3 | 5-SO2Me | 4-Cl | 7.82 |

| 4 | 5-SO2NH2 | 3,4-diCl | 8.40 |

| 5 | 5-SO2NH2 | H | 7.15 |

| 6 | 5-Cl | 4-Cl | 7.30 |

This data clearly demonstrates the power of virtual ligand design. For instance, the addition of a sulfonamide group (SO2NH2) at the 5-position of the indole ring dramatically increases the biological activity (Compound 2 vs. Compound 1). Further modification on the phenyl ring (Compound 4) leads to even higher potency. Such structure-activity relationships, elucidated through computational modeling, are invaluable for guiding the synthesis of new, more effective molecules based on the this compound scaffold.

Investigation of Biological and Pharmacological Activities of 2 1h Indol 2 Yl Ethanamine and Its Derivatives

Anticancer Activity Research

The indole (B1671886) scaffold is a key component in many anticancer agents due to its ability to interact with various biological targets. ajgreenchem.com Researchers have designed and synthesized numerous indole derivatives, evaluating their cytotoxic effects against a range of human cancer cell lines.

For instance, a novel series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives were synthesized and tested for cytotoxicity against breast, kidney, and lung cancer cell lines. ajgreenchem.com Certain derivatives with electron-withdrawing groups on the indole moiety showed enhanced anticancer activity, particularly in ER-α-positive breast cancer cells (T47D and MCF-7), with some showing superior activity compared to the control drug tamoxifen. ajgreenchem.com

Another study focused on 2-(thiophen-2-yl)-1H-indole derivatives, which were evaluated against colon, lung, breast, and skin cancer cell lines. nih.govnih.gov Several compounds exhibited potent and selective cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values in the low micromolar range. nih.gov These active derivatives were found to induce cell cycle arrest. nih.govnih.gov Furthermore, a 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide derivative was identified as a hit compound with significant growth inhibition against a panel of cancer cell lines. researchgate.net

| Compound Class | Target Cell Line(s) | Key Findings (IC50/Activity) |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | T47D, MCF-7 (Breast Cancer) | Derivatives MDT-32 and MDT-47 showed superior activity in MCF-7 cells compared to tamoxifen. ajgreenchem.com |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon Cancer) | Compound 4g showed potent activity with an IC50 of 7.1±0.07 µM. nih.gov |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | Panel of cancer cell lines | Identified as a hit compound with a mean graph midpoint (MG-MID) GI50 value of 3.903 µM. researchgate.net |

| 1H-indazole-3-amine derivatives (containing indole-like structure) | K562 (Chronic Myeloid Leukemia) | Compound 6o exhibited a promising inhibitory effect with an IC50 value of 5.15 µM. mdpi.com |

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

Derivatives of the core 2-(1H-indol-2-yl)ethanamine structure have been the subject of numerous investigations to determine their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a wide array of human cancer cell lines, revealing selective activity and potent inhibitory concentrations.

For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were tested against a panel of human tumor cell lines including colon (HCT-116), lung, breast, and skin cancer cells. nih.govnih.gov Among these, certain compounds exhibited potent and selective cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.govnih.gov Specifically, compounds designated as 4g, 4a, and 4c showed significant activity against HCT-116 cells with IC50 values of 7.1 µM, 10.5 µM, and 11.9 µM, respectively. nih.gov

Similarly, a series of novel indolin-2-one derivatives (6a-d) demonstrated effective antiproliferative properties against Malignant Mesothelioma, Breast cancer (MCF-7), and Colon Cancer cells. nih.gov Another study on indolin-2-ones substituted with amino acid moieties also reported antiproliferative activities against a panel of human solid tumor cell lines, including prostate (PC 3), colon (DLD-1), breast (MCF-7), melanoma (M4 Beu), lung (A549), and ovarian (PA 1) cancer cells. nih.gov

Furthermore, the antitumor potential of chalcone derivatives has been explored, showing antiproliferative activity on eight different cancer cell lines, including leukemia (CCRF-CEM), lung (A549), and colon (HCT116) cancer cells, with IC50 values ranging from 3.91 µM to over 50 µM. mdpi.com The investigation of quinoline derivatives, such as IND-2, also showed significant inhibition of proliferation in prostate cancer cell lines PC-3 and DU-145, with IC50 values of 3.0 µM and 3.5 µM, respectively. mdpi.com

These studies collectively underscore the potential of indole-based structures as a scaffold for the development of new cytotoxic agents. The selectivity of these compounds for cancer cells over normal cell lines is a crucial aspect of this research, indicating a potential for targeted therapy. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| IND-2 (Quinoline Derivative) | PC-3 (Prostate) | 3.0 | mdpi.com |

| IND-2 (Quinoline Derivative) | DU-145 (Prostate) | 3.5 | mdpi.com |

| Compound 4g (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 7.1 ± 0.07 | nih.govnih.gov |

| Compound 4a (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 10.5 ± 0.07 | nih.govnih.gov |

| Compound 4c (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 11.9 ± 0.05 | nih.govnih.gov |

| Compound 8 (Chalcone Derivative) | K562-TAX (Leukemia) | 20.0 ± 2.16 | mdpi.com |

| Compound 19 (Chalcone Derivative) | K562-TAX (Leukemia) | 4.17 ± 2.93 | mdpi.com |

Mechanisms of Antiproliferative Effects and Apoptosis Induction

The antiproliferative activity of this compound derivatives is often mediated through the induction of apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis. mdpi.com Cancer cells frequently develop resistance to apoptosis, and compounds that can reactivate this pathway are of significant therapeutic interest. mdpi.com

Several studies have elucidated the molecular mechanisms by which indole derivatives exert their effects. For example, the quinoline derivative IND-2 was found to induce apoptosis in PC-3 prostate cancer cells by causing the loss of mitochondrial membrane potential. mdpi.com This was accompanied by an increase in the expression of key apoptotic executioner proteins, including cleaved caspase-3, cleaved caspase-7, and cleaved poly (ADP-ribose) polymerase (PARP). mdpi.com Concurrently, IND-2 decreased the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.com Morphological changes characteristic of apoptosis, such as nuclear condensation and the formation of multinucleated cells (a sign of mitotic catastrophe), were also observed. mdpi.com

Similarly, novel indolin-2-one derivatives were shown to initiate mitochondrial apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspase 3 and subsequent PARP cleavage in treated cancer cells. nih.gov These derivatives also effectively delayed cell proliferation by inhibiting key signaling pathways involved in cell growth and survival, such as the ERK1/2, AKT, and STAT3 pathways. nih.gov

Furthermore, some indole derivatives can induce cell cycle arrest. Active 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.govnih.gov This arrest prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting their growth. nih.gov The induction of cell cycle arrest is often linked to the elevated expression of cell cycle inhibitors like p21 and p27. nih.gov Another mechanism identified for some derivatives is the induction of oxidative stress, where high levels of reactive oxygen species (ROS) overwhelm the cancer cell's antioxidant defenses, leading to cell death. mdpi.com

Neuropharmacological and Central Nervous System (CNS) Investigations

Serotonin (B10506) Receptor Interactions and Agonism

Indole derivatives, due to their structural similarity to the neurotransmitter serotonin, are recognized as potent serotoninergic modulators. nih.gov Extensive research has focused on their interactions with various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in the pathophysiology of depression and other mood disorders. nih.gov

Molecular docking studies have provided insights into the binding modes of these derivatives. A common anchoring point for these ligands is a conserved aspartate residue (Asp 3.32) within the receptor, which forms an electrostatic interaction with a protonatable nitrogen atom on the ligand. nih.gov The indole moiety of the ligands typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov

For example, studies on specific indole derivatives, D2AAK5 and D2AAK6, revealed an additional hydrogen bond between the nitrogen hydrogen of the indole ring and a serine residue (Ser 5.43) in the 5-HT1A receptor. nih.gov With the 5-HT2A receptor, a hydrogen bond often forms between the NH of the indole moiety and a threonine residue (Thr 3.37). nih.gov A series of synthesized indolylpropyl-piperazine derivatives demonstrated high affinity for the serotonin transporter (SERT) in the nanomolar range, with some compounds showing Ki values between 5 and 10 nM. nih.gov Naratriptan, an indole derivative, is a selective agonist for the 5-HT1 receptor family and is used in the treatment of migraines. wikipedia.org

Table 2: Binding Affinities of Indole Derivatives for Serotonin Targets

| Compound/Derivative | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 7k (Indolylpropyl-piperazine derivative) | SERT | 5.63 ± 0.82 | nih.gov |

| Compound 13c (Indolylpropyl-piperazine derivative) | SERT | 6.85 ± 0.19 | nih.gov |

Influence on Neurotransmission and Mood Regulation Pathways

The interaction of this compound derivatives with serotonin and dopamine (B1211576) receptors directly influences monoamine neurotransmission, which is central to mood regulation. The monoamine hypothesis of depression posits that deficits in neurotransmitters like serotonin, dopamine (DA), and norepinephrine (NE) are key to the development of depressive symptoms. nih.gov Pharmaceuticals that target these systems are the primary treatments for major depressive disorder. nih.gov

By acting as agonists or modulators at serotonin receptors, indole derivatives can mimic or enhance the effects of endogenous serotonin, thereby influencing mood. Dopamine is strongly associated with feelings of joy and reward, and increasing its availability in the brain can have rapid antidepressant effects. nih.gov The dual affinity of some indole derivatives for both serotonin and dopamine systems makes them particularly interesting as potential multi-target agents for mood disorders. nih.gov

The activity of these compounds at the serotonin transporter (SERT) is also crucial. nih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition increases the concentration and duration of action of serotonin. Many established antidepressants function as SERT inhibitors. The high affinity of certain indolylpropyl-piperazine derivatives for SERT suggests they could function in a similar manner to influence serotonergic neurotransmission and regulate mood. nih.gov These neurochemical actions are linked to broader neuroendocrine responses, including the regulation of the hypothalamus-pituitary-adrenal (HPA) axis, which is often dysregulated in mood disorders. nih.gov

Neuroprotective Effects Studies

Indole-based compounds have demonstrated significant potential as neuroprotective agents, offering protection against neuronal damage and degeneration. A key mechanism underlying this neuroprotection is their antioxidant activity. nih.govmdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to the pathology of neurodegenerative diseases.

In studies using SH-SY5Y neuroblastoma cells, a model for neuronal research, indole derivatives have shown the ability to protect against oxidative stress-induced cytotoxicity. nih.gov For instance, when cells were exposed to hydrogen peroxide (H2O2), a potent inducer of oxidative stress, pretreatment with certain indole–phenolic compounds significantly preserved cell viability. nih.gov One compound, designated as 21, was particularly effective, maintaining cell viability at 89.41% compared to 52.28% in cells treated with H2O2 alone. nih.gov These compounds also demonstrated metal-chelating properties, particularly for copper ions, which can contribute to oxidative damage. nih.gov

Other indole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that metabolizes neurotransmitters like dopamine, and its activity can generate harmful oxidative byproducts. nih.gov Inhibiting MAO-B not only preserves dopamine levels but also reduces oxidative damage, conferring a neuroprotective effect. nih.gov Computational studies identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to existing clinical drugs, suggesting its potential as a neuroprotective agent. nih.gov The neuroprotective effects of these compounds are often evaluated using assays that measure mitochondrial metabolic activity, such as the MTT assay. nih.govmdpi.com

Dopamine Receptor Agonist Potential

In addition to their effects on the serotonin system, various indole derivatives have been investigated for their potential as dopamine receptor agonists. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov Most currently approved dopamine agonists for conditions like Parkinson's disease primarily target the D2/D3 receptors. nih.govnih.gov

Research into novel compounds has explored derivatives with affinity for both receptor families. A series of indolylpropyl-piperazine derivatives, while showing potent affinity for the serotonin transporter, also displayed binding affinity for the D2 dopamine receptor, with Ki values ranging from the micro- to nanomolar range. nih.gov For example, compounds 7m and 7n showed D2 receptor affinities of 593 nM and 307 nM, respectively. nih.gov Docking simulations suggest these compounds bind to the D2 receptor in a manner similar to the atypical antipsychotic risperidone, with the protonated piperazine group interacting with an aspartate residue (Asp114) and the indole moiety situated in a deep hydrophobic pocket. nih.gov

There is growing interest in developing agonists that selectively target the D1-like receptors. nih.gov Selective activation of D1/D5 receptors may offer robust motor function benefits while potentially avoiding some of the adverse effects associated with D2/D3 receptor agonism. nih.govnih.gov Though early D1 agonists faced challenges, newer research is exploring D1/D5 receptor-selective partial agonists as a promising therapeutic strategy. nih.govmdpi.com The development of indole derivatives with specific affinities for different dopamine receptor subtypes represents an active area of research for treating neurological and psychiatric disorders. mdpi.com

Table 3: Binding Affinities of Indole Derivatives for D2 Dopamine Receptor

| Compound/Derivative | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 7n (Indolylpropyl-piperazine derivative) | D2 Receptor | 307 ± 6 | nih.gov |

| Compound 7m (Indolylpropyl-piperazine derivative) | D2 Receptor | 593 ± 62 | nih.gov |

Modulation of Amyloid Fibril Formation and Disaggregation

The aggregation of amyloid fibrils is a pathological hallmark of several neurodegenerative diseases. Consequently, the inhibition of fibril formation and the disaggregation of existing plaques are key therapeutic strategies. Indole derivatives, including those related to this compound, have been identified as a promising molecular platform for developing novel fibrillization inhibitors. nih.gov The indole nucleus is thought to mediate specific recognition processes with amyloidogenic polypeptides, such as the beta-amyloid (Aβ) peptide in Alzheimer's disease, without permitting the subsequent growth of the ordered amyloid structure. nih.gov

Research has demonstrated that specific interactions between aromatic groups play a crucial role in the self-assembly processes that lead to amyloid fibril formation. nih.gov This has led to the screening of various indole derivatives for their potential to inhibit this process. Studies have identified several potent inhibitors, including simple, low-molecular-weight aromatic compounds like indole-3-carbinol, 3-hydroxyindole, and 4-hydroxyindole. The latter, 4-hydroxyindole, was found to be particularly effective, completely preventing the formation of aggregated Aβ structures and mitigating their cytotoxic effects on cultured cells. nih.gov

Furthermore, certain tryptamine (B22526) derivatives have been synthesized and investigated for their potential to both inhibit the formation of and disaggregate Hen Egg White Lysozyme (HEWL) amyloid fibrils, which are often used as a model system. Some of these derivatives displayed moderate to high levels of inhibition and disaggregation activities. researchgate.net Another study demonstrated that specific indole derivatives could directly disaggregate Aβ(25–35) fibrils, confirming a selective mechanism of action. mdpi.com This disaggregation capability is a critical therapeutic feature, as it offers the potential to clear existing amyloid plaques. nih.gov The ability of these compounds to modulate amyloid aggregation is often evaluated using techniques such as Thioflavin T (ThT) fluorescence assays, which detect the presence of amyloid fibrils, and electron microscopy to visualize the fibrillar structures. nih.govresearchgate.net

Multi-Target Directed Ligand (MTDL) Potential for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs). nih.gov This therapeutic approach aims to design single chemical entities capable of simultaneously modulating multiple biological targets involved in the disease's pathogenesis. nih.govnih.gov AD pathology is complex, involving amyloid-β (Aβ) peptide aggregation, hyperphosphorylated tau protein, neuronal loss, oxidative stress, and metal ion dysregulation. nih.gov The MTDL strategy is therefore considered a highly promising approach for treating such multifaceted diseases. nih.govrsc.org

Derivatives of this compound are well-suited for development as MTDLs due to the versatility of the indole scaffold, which can be chemically modified to interact with various biological targets. This scaffold has been incorporated into hybrid molecules designed to hit targets such as cholinesterases, monoamine oxidases, and cyclooxygenases, which are all implicated in the progression of Alzheimer's disease. nih.govnih.gov

One of the primary therapeutic strategies for managing the cognitive symptoms of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov Indole-based structures are a key feature in several known AChE inhibitors. nih.govnih.gov

Numerous studies have synthesized and evaluated novel indole derivatives for their AChE inhibitory activity. For example, a series of compounds analogous to the well-known anti-Alzheimer's drug donepezil, which features an indanone moiety, demonstrated potent AChE inhibition. nih.gov Kinetic studies of some indole derivatives have revealed a competitive inhibition pattern, suggesting they bind to the active site of the enzyme. researchgate.net The design of these inhibitors often targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding approach that can lead to enhanced inhibitory potency. mdpi.com

| Compound | AChE IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Compound 5d (N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivative) | 29.46 ± 0.31 | Not Specified | N/A |

| Compound 7g (fluoroquinolone derivative) | 0.70 ± 0.10 | Not Specified | N/A |

| Compound 8i (2-Oxoindoline derivative) | 0.39 | Donepezil | Not Specified |

| Compound IIId (1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione) | Most potent in series | Donepezil | Less potent than IIId |

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, including dopamine. youtube.com Its inhibition can help alleviate symptoms in neurodegenerative conditions like Parkinson's disease and is also considered a valuable target in Alzheimer's disease due to its role in neuroinflammation and oxidative stress. mdpi.com The indole structure has been shown to be important for recognition by the active site of MAO enzymes. nih.gov

Specific structural modifications to the indole ring have yielded highly potent and selective MAO-B inhibitors. For instance, the attachment of a benzyloxy group at the 5-position of the indole ring has been found to be critical for selective MAO-B inhibition. nih.gov One such derivative, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), was identified as a particularly potent and selective irreversible ("suicide") inhibitor of MAO-B, showing significantly higher selectivity for MAO-B over MAO-A. nih.gov These selective, non-amphetamine-like MAO-B inhibitors hold therapeutic potential for neurological disorders. nih.gov

| Compound | MAO-B Ki (nM) | MAO-A Ki (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | 0.75 ± 0.15 | 800 ± 60 | 1066 |

| L-deprenyl (Reference) | 16.8 ± 0.1 | 376 ± 0.032 | 22 |

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the pathophysiology of neurodegenerative diseases, including Alzheimer's. nih.govnih.gov The inhibition of COX-2 is a therapeutic strategy to control inflammation. nih.gov Indole derivatives have been extensively investigated as potential COX-2 inhibitors. nih.govresearchgate.net

Molecular docking studies have been used to screen libraries of indole compounds against COX-2, leading to the identification of derivatives with favorable binding energies, in some cases better than known COX-2 inhibitors. nih.gov Research has led to the synthesis of various 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives that exhibit good COX-2 inhibitory activities. nih.gov For example, compounds 4e, 9h, and 9i from one study showed significant COX-2 inhibition with IC₅₀ values in the low micromolar range. nih.gov The development of selective COX-2 inhibitors is particularly important, as non-selective inhibition of the related COX-1 enzyme is associated with gastrointestinal side effects. mdpi.com

| Compound | COX-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Compound 4e (oxindole derivative) | 2.35 ± 0.04 | Celecoxib | Not Specified |

| Compound 9h (oxindole derivative) | 2.422 ± 0.10 | Celecoxib | Not Specified |

| Compound 9i (oxindole derivative) | 3.34 ± 0.05 | Celecoxib | Not Specified |

| Kuwanon A | 14 | Celecoxib | >100 (for COX-1) |

Metabolic Regulation and Related Therapeutic Research

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation. nih.govnih.gov Activation of PPARα is a therapeutic target for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). nih.gov Indole-containing structures have emerged as a promising class of PPAR regulators. nih.gov

A series of novel indole ethylamine (B1201723) derivatives have been designed and synthesized to target PPARα. In one study, a specific derivative, compound 9, was shown to effectively activate PPARα. nih.gov In vitro assays demonstrated that this compound could reduce intracellular triglyceride accumulation in oleic acid-induced liver cells, with greater inhibitory activity than the commercial PPARα agonist fenofibrate. nih.gov Treatment with these derivatives has been shown to upregulate the expression of genes involved in fatty acid oxidation and lipogenesis. nih.govresearchgate.net These findings suggest that dual-target compounds based on the this compound scaffold with lipid metabolism regulatory efficacy could be promising leads for therapies targeting metabolic diseases. nih.gov

| Treatment | Concentration (µM) | Effect on PPARα Levels | Reduction in Intracellular Triglycerides |

|---|---|---|---|

| Compound 9 | 5 | Significant Activation | 28.07% |

| Compound 9 | 10 | Significant Activation | 37.55% |

| Compound 9 | 20 | Significant Activation | 51.33% |

| Fenofibrate (Positive Control) | 20 | Positive Activation | Less than Compound 9 |

Carnitine Palmitoyltransferase 1 (CPT1) Targeting for Lipid Metabolism

Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in the metabolism of long-chain fatty acids, playing a key role in their transport into the mitochondria for beta-oxidation. As such, it is a significant target for the regulation of lipid metabolism. Research into the therapeutic potential of targeting CPT1 has explored various compounds, including derivatives of indole ethylamine.

Further investigation is required to determine if this compound or its specific derivatives possess any activity towards CPT1 and what their potential role in the regulation of lipid metabolism might be.

Antioxidant Activity Research

The antioxidant properties of various indolic compounds have been a subject of scientific inquiry. The indole nucleus is recognized for its potential to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions.

Free Radical Scavenging Mechanisms

The antioxidant activity of indole derivatives is often attributed to the hydrogen-donating ability of the nitrogen atom in the indole ring. This allows them to neutralize free radicals and terminate chain reactions. While general studies on the free radical-scavenging activity of indolic compounds exist, specific research detailing the mechanisms for this compound is limited. The antioxidant potential of indole derivatives can be influenced by the nature and position of substituents on the indole ring.

Lipid Peroxidation Inhibition Studies

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. Antioxidants can inhibit this process by scavenging the initiating radicals. There is a lack of specific studies investigating the inhibitory effects of this compound on lipid peroxidation. Research on other indole derivatives has shown potential in this area, but these findings cannot be directly extrapolated to the 2-substituted isomer.

Antiviral Activity Research (e.g., against HIV-1, HBV, HCV, RNA Viruses)

The indole scaffold is a common feature in many compounds with demonstrated antiviral activity. Indole derivatives have been investigated as potential inhibitors of various viruses, including Human Immunodeficiency Virus-1 (HIV-1), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and other RNA viruses.

A review of the scientific literature indicates that while the broader class of indole derivatives has shown promise as anti-HIV-1 agents, specific data on the antiviral activity of this compound against HIV-1, HBV, HCV, or other RNA viruses is not currently available. For example, some 6-(indol-2-yl)pyridine-3-sulfonamides have been identified as potent inhibitors of HCV replication. nih.gov Additionally, certain 3-oxindole derivatives have been shown to inhibit HIV-1 infection by targeting Tat-mediated viral transcription. nih.govmdpi.com These findings underscore the potential of the indole core in antiviral drug discovery, but direct evidence for the efficacy of this compound is lacking.

Immunomodulatory and Anti-inflammatory Research

The potential for indole compounds to modulate the immune system and exert anti-inflammatory effects is an active area of research. This includes their ability to influence the production of cytokines, which are key signaling molecules in the immune response.

Modulation of Pro-inflammatory Cytokine Production (IL-6, IL-8)

Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. Dysregulation of their production is associated with a variety of inflammatory diseases.

Specific research on the direct effects of this compound on the production of IL-6 and IL-8 is not well-documented in the current scientific literature. However, a study on derivatives of a related compound, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), investigated their regulatory effects on pro-inflammatory cytokine production in human oral cells stimulated with IL-1β. nih.gov This study found that different modifications to the indole structure could either enhance or diminish the production of cytokines, including IL-6 and IL-8, indicating that the indole scaffold can be a template for developing modulators of the inflammatory response. nih.gov It is important to note that these findings relate to a significantly modified indole-3-ethylamine derivative and cannot be directly attributed to this compound.

Further research is necessary to elucidate any potential immunomodulatory and anti-inflammatory properties of this compound and its derivatives, particularly their impact on the production of key pro-inflammatory cytokines like IL-6 and IL-8.

Interaction with Interleukin-1 Receptors (IL-1R1)

The interaction of derivatives of this compound with Interleukin-1 Receptor Type 1 (IL-1R1) has been a subject of scientific investigation, particularly focusing on the modulation of inflammatory responses. Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine, and its biological activity is highly dependent on its binding to IL-1R1. nih.govnih.gov The modulation of this interaction by small molecules presents a therapeutic strategy for various inflammatory conditions.

One notable derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), was identified through an IL-1R1 structure-based virtual screening for its potential to alter IL-1β activity. nih.gov Subsequent research demonstrated that DPIE can enhance the binding affinity of IL-1β to IL-1R1. nih.gov This enhanced binding leads to an augmentation of IL-1β signaling in primary human oral cells, such as gingival fibroblasts (GFs) and periodontal ligament cells (PDLs). nih.gov Specifically, in the presence of DPIE, IL-1β-stimulated cells showed a synergistic and dose-dependent increase in the production of pro-inflammatory molecules like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Cyclooxygenase-2 (COX-2) at both the mRNA and protein levels, without inducing cytotoxicity. nih.gov Surface plasmon resonance (SPR) assays confirmed that the binding affinity of IL-1β and DPIE to IL-1R1 was significantly increased compared to the binding of IL-1β alone. nih.gov

Further studies have explored the effects of modifying the indole structure of DPIE. nih.gov By introducing various substituents at the 1, 2, and 3 positions of the indole group, researchers synthesized three types of DPIE derivatives. nih.gov Docking simulations were performed to predict the possible binding poses of these derivatives with IL-1R1. nih.gov These studies revealed that the synthesized derivatives could modulate the IL-1β:IL-1R1 binding affinity, leading to either a reduction or an enhancement of pro-inflammatory cytokine production. nih.gov For instance, some derivatives led to a synergistic increase in pro-inflammatory cytokine production, while another group resulted in diminished cytokine production compared to stimulation with the parent DPIE compound. nih.gov These findings indicate that specific modifications to the indole core can fine-tune the modulatory activity on the IL-1β signaling pathway. nih.gov

The following table summarizes the effects of selected DPIE derivatives on IL-1β-induced cytokine production in human gingival fibroblasts.

| Derivative | Modification | Effect on IL-6 Production | Effect on IL-8 Production |

| DPIE | Parent Compound | Synergistic Increase | Synergistic Increase |

| Derivative 4d | Substituent at position 2 | Diminished Production | Diminished Production |

| Derivative 5a | Substituent at position 1 | Synergistic Production | Synergistic Production |

| Derivative 9a | Substituent at position 3 | No Significant Difference | No Significant Difference |

This table is a representation of the types of effects observed and is based on the findings that different derivatives can enhance, diminish, or have no significant effect on cytokine production. nih.gov

Other Investigated Biological Activities (e.g., Anticoagulant Activity)

Beyond the modulation of inflammatory pathways, derivatives of the indole scaffold have been investigated for a range of other pharmacological activities. The indole nucleus is a prominent feature in many biologically active compounds, contributing to their ability to interact with various biological targets. nih.govbenthamscience.comrsc.org One such area of investigation is the development of anticoagulant agents.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. nih.gov Research into indoline (B122111) derivatives, which are structurally related to this compound, has identified compounds with potent FXa inhibitory activity. nih.gov For example, a study on a series of newly synthesized indoline derivatives revealed that specific compounds exhibited significant in vitro anticoagulant activity in both human and hamster plasma. nih.gov One particular derivative, the R-isoform of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid, demonstrated potent, dose-dependent anticoagulant activity when administered orally in hamsters, marmosets, and cynomolgus monkeys. nih.gov This highlights the potential of the indole core structure as a scaffold for the development of novel oral anticoagulants. nih.gov

The broader class of indole derivatives has been associated with a wide spectrum of biological activities, including but not limited to antiviral, antitumor, and analgesic properties. rsc.org The versatility of the indole ring allows for the synthesis of diverse libraries of compounds that can be screened against various receptors and enzymes, leading to the discovery of novel therapeutic agents. nih.gov

| Compound Class | Biological Target | Investigated Activity |

| Indoline derivatives | Factor Xa | Anticoagulant |

Structure Activity Relationship Sar and Structure Property Relationship Analyses of 2 1h Indol 2 Yl Ethanamine Derivatives

Correlations between Molecular Structure and Biological Activity Profiles